1-(3-Methylbutyl)-3-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC13384126
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 1-(3-methylbutyl)-3-nitropyrazole |
| Standard InChI | InChI=1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3 |
| Standard InChI Key | IPMHKTSLLIWLKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C=CC(=N1)[N+](=O)[O-] |
Introduction
Synthesis of 1-(3-Methylbutyl)-3-nitro-1H-pyrazole
The synthesis of substituted pyrazoles generally involves condensation reactions between hydrazines and β-diketones or their equivalents. Specific details for synthesizing this compound may include:
General Steps:
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Preparation of Precursors:
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Synthesize or procure a suitable β-diketone precursor with a 3-methylbutyl substituent.
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Prepare hydrazine derivatives for reaction with the diketone.
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Reaction Conditions:
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React the β-diketone with hydrazine hydrate under controlled conditions (e.g., reflux in ethanol).
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Introduce a nitration step using reagents such as nitric acid or nitrating mixtures to append the nitro group at position 3.
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Example Reaction Scheme:
Followed by nitration:
Pharmaceutical Applications
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Anti-inflammatory Activity: Pyrazoles are known for their anti-inflammatory properties, often acting as cyclooxygenase inhibitors.
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Antimicrobial Activity: The nitro group commonly enhances antimicrobial efficacy against bacterial and fungal strains.
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Anticancer Potential: Nitro-substituted heterocycles have shown cytotoxic activity in some studies.
Agrochemicals
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Pyrazoles are used in pesticides and herbicides due to their ability to inhibit enzymatic pathways in pests.
Material Science
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Nitro-substituted pyrazoles may serve as precursors for energetic materials due to their high nitrogen content.
Biological Activity:
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Nitro-pyrazoles have been reported as potent antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
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Some derivatives exhibit antifungal activity, outperforming standard treatments like fluconazole .
Chemical Reactivity:
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The nitro group makes the compound electrophilic, enabling further functionalization for specialized applications.
Toxicity Considerations:
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Nitro groups can influence toxicity; hence, safety evaluations are critical before pharmaceutical or agricultural use.
Challenges:
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Limited availability of data specific to 1-(3-Methylbutyl)-3-nitro-1H-pyrazole complicates precise characterization.
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Nitration reactions can yield regioisomers, requiring careful purification techniques.
Future Research Directions:
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory properties.
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Synthetic Optimization: Develop regioselective methods for efficient production.
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Material Applications: Investigate energetic material potential due to its nitro functionality.
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